3-Cyclohexyl-2-methylpiperidine
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Overview
Description
3-Cyclohexyl-2-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocyclic amine, and its derivatives are widely used in the synthesis of pharmaceuticals due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclohexyl-substituted pyridines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the hydrogenation of the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or rhodium are used under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclohexyl-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylpiperidine involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Cyclohexylpiperidine: Similar structure but without the methyl group.
2-Methylpiperidine: Lacks the cyclohexyl group but has the methyl substitution
Uniqueness: 3-Cyclohexyl-2-methylpiperidine is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-cyclohexyl-2-methylpiperidine |
InChI |
InChI=1S/C12H23N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h10-13H,2-9H2,1H3 |
InChI Key |
KLEUZLBRULFFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C2CCCCC2 |
Origin of Product |
United States |
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